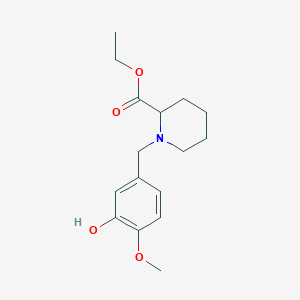![molecular formula C21H22ClN3O B5233035 3-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}-1H-indole](/img/structure/B5233035.png)
3-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}-1H-indole is a chemical compound that belongs to the class of indole derivatives. It is commonly known as CPI-1189 and has been the subject of extensive scientific research due to its potential therapeutic applications.
Wirkmechanismus
CPI-1189 acts as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. It also acts as an antagonist at the D2 receptor, which is involved in the regulation of dopamine signaling. By modulating the activity of these receptors, CPI-1189 can regulate the release of neurotransmitters in the brain and improve mood and cognitive function.
Biochemical and Physiological Effects:
CPI-1189 has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, leading to improved mood and cognitive function. It has also been shown to reduce the release of stress hormones such as cortisol, leading to a reduction in anxiety and stress.
Vorteile Und Einschränkungen Für Laborexperimente
CPI-1189 has several advantages for lab experiments. It is readily available and can be synthesized in high yield and purity. It has also been extensively studied, and its mechanism of action is well understood. However, CPI-1189 also has limitations. It has a relatively short half-life, which can make it difficult to study its long-term effects. It also has a narrow therapeutic window, which means that it must be carefully dosed to avoid toxicity.
Zukünftige Richtungen
There are several future directions for the study of CPI-1189. One area of interest is its potential as a treatment for depression and anxiety. Further studies are needed to determine its efficacy and safety in these applications. Another area of interest is its potential as a tool for studying the role of dopamine and serotonin in the brain. By modulating the activity of these receptors, CPI-1189 can help researchers better understand the mechanisms underlying mood and cognitive function. Finally, CPI-1189 may have potential applications in the treatment of other neurological disorders such as schizophrenia and Parkinson's disease. Further research is needed to determine its efficacy and safety in these applications.
Synthesemethoden
The synthesis of CPI-1189 involves the reaction of 3-(4-(3-chlorophenyl)piperazin-1-yl)propan-1-one with indole-3-carboxaldehyde in the presence of a reducing agent. The resulting product is purified by column chromatography to obtain CPI-1189 in high yield and purity.
Wissenschaftliche Forschungsanwendungen
CPI-1189 has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have a high affinity for the serotonin 5-HT1A receptor and the dopamine D2 receptor, making it a potential candidate for the treatment of various neurological disorders such as depression, anxiety, and schizophrenia.
Eigenschaften
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O/c22-17-4-3-5-18(14-17)24-10-12-25(13-11-24)21(26)9-8-16-15-23-20-7-2-1-6-19(16)20/h1-7,14-15,23H,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHLKAUFGHBUJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-[(3,4-difluorophenyl)amino]-2-nitroacrylate](/img/structure/B5232954.png)
![1-bromo-4-[4-(2-methoxyphenoxy)butoxy]-2,5-dimethylbenzene](/img/structure/B5232958.png)
![2-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5232968.png)

![N-benzyl-2-isopropyl-N-{[(2S)-5-oxo-2-pyrrolidinyl]methyl}-1,3-benzoxazole-5-carboxamide](/img/structure/B5232986.png)

![methyl 2-{5-[2-(4-bromophenyl)-2-cyanovinyl]-2-furyl}benzoate](/img/structure/B5233011.png)
![3-allyl-5-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5233019.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-ethylpiperazine](/img/structure/B5233032.png)
![2-(allylthio)-4-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5233038.png)

![7-[2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5233052.png)
